5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol
Description
Properties
IUPAC Name |
3,4,5,6-tetrahydrocyclopenta[d][1,3]thiazole-2-thione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7NS2/c8-6-7-4-2-1-3-5(4)9-6/h1-3H2,(H,7,8) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PLOKMYNAYRKCND-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)SC(=S)N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7NS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00563923 | |
| Record name | 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
157.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
88871-84-5 | |
| Record name | 3,4,5,6-Tetrahydro-2H-cyclopenta[d][1,3]thiazole-2-thione | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00563923 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Details:
- Reagents :
- 2-Chloroethyl isothiocyanate or similar halogenated precursors
- Aromatic or aliphatic thiols (e.g., toluenethiol)
- Base: Potassium carbonate (K₂CO₃)
- Solvent System : A mixture of water and ethanol (1:1 ratio) is preferred for its green chemistry benefits.
- Conditions :
- Microwave irradiation at 50°C
- Reaction time: ~5 minutes
- Power: 20 W
- Yield : Up to 95% under optimized conditions.
Mechanism:
The reaction proceeds via a sequential C–S coupling mechanism:
- Intermolecular addition of the thiol to the isothiocyanate.
- Intramolecular nucleophilic substitution by the thiol group on the halogenated carbon.
- Formation of the thiazole ring structure.
Advantages:
- Environmentally benign solvents.
- High efficiency and rapid synthesis.
- Scalable for industrial applications.
Example Yield Data:
| Entry | Solvent System | Base (Equiv.) | Yield (%) |
|---|---|---|---|
| 1 | None | K₂CO₃ (0.6) | 30 |
| 2 | Water | K₂CO₃ (0.6) | 49 |
| 3 | Ethanol | K₂CO₃ (0.6) | 31 |
| 4 | Water:Ethanol (1:1) | K₂CO₃ (0.6) | 78 |
Cyclization of Thiazole Derivatives
Cyclization reactions involving thiazole derivatives are another common approach for synthesizing this compound.
Reaction Details:
- Starting Materials :
- Thiazolidine derivatives such as thiazolidine-2-thione.
- Amines or other nucleophiles.
- Catalysts :
- Copper(I) bromide (CuBr) for bromination-based cyclization.
- Solvent : Acetonitrile (CH₃CN).
- Conditions :
- Room temperature reaction (~20°C).
- Reaction time: ~4 hours.
- Yield : Approximately 14% after purification.
Steps:
- Reaction between thiazolidine derivative and amine under controlled conditions.
- Formation of the cyclopentathiazole structure through intramolecular cyclization.
Example Procedure:
A solution of thiazolidine derivative (4 g, ~28.5 mmol) and isoamyl nitrite in acetonitrile was treated with CuBr, stirred for four hours, and purified via flash column chromatography to yield the desired product.
Green Chemistry Approaches
Recent advancements emphasize sustainable synthesis by minimizing environmental impact. These methods focus on solvent-free conditions or renewable solvents like water and ethanol.
Key Features:
- Use of mild bases like potassium carbonate to neutralize byproducts.
- Avoidance of hazardous reagents.
- Application of computational methods (DFT calculations) to optimize reaction pathways.
Summary Table of Preparation Methods
| Method | Key Reagents | Solvent System | Yield (%) | Advantages |
|---|---|---|---|---|
| Microwave-Assisted Synthesis | Isothiocyanates, Thiols | Water:Ethanol (1:1) | Up to 95% | Rapid, scalable, environmentally friendly |
| Cyclization of Thiazole Derivatives | Thiazolidine derivatives | Acetonitrile | ~14% | Simple setup |
| Green Chemistry Approaches | Thiols, Mild Bases | Solvent-Free/Water | Variable | Sustainable, low toxicity |
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiol group to a corresponding sulfide.
Substitution: The thiol group can participate in nucleophilic substitution reactions, forming various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like alkyl halides or acyl chlorides can be used under basic conditions.
Major Products:
Oxidation: Sulfoxides or sulfones.
Reduction: Corresponding sulfides.
Substitution: Various alkyl or acyl derivatives.
Scientific Research Applications
Medicinal Chemistry
5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol has shown significant promise in medicinal chemistry due to its biological activities:
- Antitumor Activity : The compound exhibits the ability to inhibit topoisomerase II, an enzyme crucial for DNA replication. This inhibition can lead to apoptosis in cancer cells, making it a candidate for cancer therapeutics .
- Antimicrobial Properties : Research indicates that this compound has effective antimicrobial activity against various bacterial strains, including Gram-positive bacteria like Staphylococcus aureus. Its derivatives have been tested for minimum inhibitory concentrations (MICs) that demonstrate potent antibacterial effects .
- Neuroprotective Effects : Preliminary studies suggest potential applications in treating neurological disorders by modulating specific molecular targets within the nervous system.
Biochemical Research
The compound's interaction with enzymes and proteins is a key focus of biochemical research:
- Enzyme Modulation : It can influence enzyme activity through covalent bonding with target molecules, which may alter their function. This property is particularly useful in designing inhibitors for specific enzymes involved in disease processes.
- Cell Signaling Pathways : The modulation of cell signaling pathways by this compound can impact gene expression and cellular metabolism, which is critical for understanding its therapeutic potential.
Synthetic Applications
As a versatile building block in organic synthesis, this compound is utilized in:
- Synthesis of Complex Molecules : The compound serves as a precursor for synthesizing more complex thiazole derivatives that exhibit enhanced pharmacological properties .
- Industrial Applications : While specific industrial applications are less documented, the compound's unique properties make it suitable for developing specialty chemicals and materials.
Case Study 1: Antitumor Activity
Research conducted on the antitumor effects of this compound demonstrated significant apoptosis induction in various cancer cell lines through the inhibition of topoisomerase II. In vitro assays indicated that low to moderate doses effectively inhibited tumor growth without substantial toxicity to normal cells.
Case Study 2: Antimicrobial Efficacy
A study evaluating the antimicrobial properties of this compound revealed that derivatives exhibited strong activity against several bacterial strains. For example, compounds derived from this compound showed MIC values comparable to standard antibiotics like ciprofloxacin against Staphylococcus aureus and Escherichia coli .
Case Study 3: Neuroprotective Potential
Investigations into the neuroprotective effects of this compound highlighted its potential to interact with neurotransmitter systems. Animal model studies suggested that it could mitigate neurodegenerative symptoms by modulating oxidative stress pathways.
Mechanism of Action
The mechanism of action of 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol involves its interaction with specific molecular targets, such as enzymes or receptors, in the biological system. The thiol group plays a crucial role in these interactions, often forming covalent bonds with target molecules, leading to modulation of their activity .
Comparison with Similar Compounds
Structural Modifications and Molecular Properties
The following table summarizes key structural analogs, their molecular properties, and biological activities:
Key Observations:
- Thiol vs.
- Pyrido-Thiazole (): The pyridine-fused analog exhibits a higher melting point (>300°C), likely due to aromatic stacking interactions, but reduced solubility compared to the cyclopenta-thiazole core .
- Amino-Carboxylic Acid Derivative (): The addition of ionizable groups (-NH₂, -COOH) enables hydrogen bonding, critical for binding to the XIAP-BIR3 domain in cancer therapeutics .
Biological Activity
5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol (CAS Number: 88871-84-5) is a heterocyclic compound that has garnered attention for its potential biological activities. This article reviews the available literature on its biological activities, focusing on its antitumor, antimicrobial, and other pharmacological properties.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of 157.26 g/mol. The compound features a thiazole ring fused with a cyclopentane moiety, which contributes to its unique biological profile.
Antitumor Activity
Recent studies have highlighted the antitumor potential of thiazole derivatives, including this compound. In vitro assays have demonstrated cytotoxic effects against various cancer cell lines:
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| This compound | HepG-2 (liver) | TBD |
| MCF-7 (breast) | TBD | |
| HCT-116 (colon) | TBD |
While specific IC50 values for this compound are not yet published, related thiazole derivatives have shown promising results. For instance, chlorine-containing thiazoles exhibited IC50 values as low as 4 µg/mL against HepG-2 cells and 7 µg/mL against MCF-7 cells .
Antimicrobial Activity
The antimicrobial efficacy of this compound has been evaluated against several bacterial strains:
| Bacterial Strain | Activity |
|---|---|
| Staphylococcus aureus | Moderate to High |
| Escherichia coli | Moderate |
| Bacillus subtilis | Moderate |
| Proteus vulgaris | Moderate |
Thiazole derivatives generally exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, compounds similar to this compound have shown activity comparable to gentamicin against certain bacterial strains .
The biological activity of thiazole derivatives is often attributed to their ability to interact with cellular targets involved in proliferation and apoptosis. For instance:
- Antitumor Mechanism : Thiazoles may induce apoptosis in cancer cells by disrupting mitochondrial function or inhibiting key signaling pathways associated with cell survival .
- Antimicrobial Mechanism : The compounds may disrupt bacterial cell wall synthesis or interfere with protein synthesis mechanisms within the bacteria .
Case Studies
- Cytotoxicity Assays : A study evaluated the cytotoxic effects of various thiazole derivatives on HepG-2 and MCF-7 cell lines using the MTT assay. Results indicated that compounds with halogen substitutions had enhanced cytotoxicity compared to non-substituted variants .
- Antibacterial Testing : Another investigation assessed the antimicrobial properties of synthesized thiazoles against clinical isolates of MRSA and other resistant strains. The study found that some derivatives exhibited significant inhibition zones comparable to standard antibiotics like ciprofloxacin .
Q & A
Basic Research Questions
Q. What are the most reliable synthetic routes for 5,6-Dihydro-4H-cyclopenta[d][1,3]thiazole-2-thiol, and how can experimental efficiency be optimized?
- Methodological Answer : The synthesis of bicyclic thiazole derivatives often employs cyclocondensation of cyclopentanone precursors with thiourea or thioamide reagents under acidic conditions. For example, analogous cyclopenta-thiazole systems (e.g., 3,4,5,6-tetrahydrocyclopenta[d][1,3]thiazol-2-one) are synthesized via ring-closing reactions using microwave-assisted heating or reflux in polar aprotic solvents (e.g., DMF) . To optimize efficiency, apply statistical experimental design (e.g., factorial design) to identify critical variables (temperature, stoichiometry, catalyst loading) and minimize trial-and-error approaches .
Q. How should researchers characterize the purity and structural integrity of this compound?
- Methodological Answer : Combine spectroscopic techniques:
- NMR : Analyze , , and DEPT spectra to confirm cyclopentane-thiazole ring fusion and thiol group presence.
- Mass Spectrometry : Use high-resolution ESI-MS to verify molecular weight and fragmentation patterns.
- HPLC : Quantify purity via reverse-phase chromatography (C18 column, acetonitrile/water gradient) with UV detection at 254 nm. Cross-validate results with elemental analysis to resolve discrepancies in sulfur content .
Q. What safety protocols are critical when handling this compound in laboratory settings?
- Methodological Answer : Due to the thiol group’s reactivity and potential toxicity:
- Use inert atmosphere (N/Ar) gloveboxes for air-sensitive steps.
- Employ personal protective equipment (PPE): nitrile gloves, lab coats, and safety goggles.
- Follow institutional Chemical Hygiene Plans (e.g., 100% compliance with safety exams, as per laboratory course regulations) .
Advanced Research Questions
Q. How can computational methods predict reaction pathways for modifying the thiazole-thiol scaffold?
- Methodological Answer : Use quantum chemical calculations (e.g., DFT with B3LYP/6-31G* basis set) to map energy profiles for thiol substitution or cyclopentane ring functionalization. Tools like Gaussian or ORCA enable transition-state analysis, while ICReDD’s reaction path search algorithms integrate experimental data to refine predictions . For example, simulate nucleophilic attack trajectories to optimize regioselectivity in alkylation reactions.
Q. What experimental strategies resolve contradictions in reactivity data for cyclopenta-thiazole derivatives?
- Methodological Answer : Contradictions often arise from solvent polarity or catalyst effects. Design a matrix of controlled experiments:
- Vary solvents (polar protic vs. aprotic) to assess hydrogen bonding’s role.
- Test Lewis acid catalysts (e.g., ZnCl) versus Brønsted acids (e.g., HSO) in substitution reactions.
- Use kinetic studies (e.g., stopped-flow spectroscopy) to compare rate constants under conflicting conditions .
Q. How can researchers leverage heterogeneous catalysis to improve yield in large-scale syntheses?
- Methodological Answer : Immobilize catalysts (e.g., Pd on mesoporous silica) to enhance recyclability and reduce metal leaching. Optimize parameters via response surface methodology (RSM):
- Variables : Catalyst loading (5–15 wt%), temperature (80–120°C), reaction time (12–24 h).
- Response : Monitor yield via GC-MS or -NMR integration. Validate scalability in batch reactors with agitation rates ≥500 rpm to ensure mass transfer efficiency .
Q. What advanced spectroscopic techniques elucidate the compound’s electronic structure and reactivity?
- Methodological Answer :
- X-ray Photoelectron Spectroscopy (XPS) : Quantify sulfur oxidation states (binding energy ~163–165 eV for thiolate).
- Electrochemical Analysis : Perform cyclic voltammetry in DMSO to identify redox-active sites (e.g., thiol ↔ disulfide transitions).
- In Situ IR : Track intermediate formation during thermal degradation (e.g., C–S bond cleavage at >200°C) .
Methodological Notes
- Data Analysis : Use chemometric tools (e.g., PCA, PLS regression) to correlate synthesis variables with product properties .
- Contradiction Management : Apply triangulation by cross-referencing computational, spectroscopic, and kinetic data .
- Ethical Compliance : Adhere to CRDC 2020 guidelines (e.g., RDF2050112 for reactor design protocols) and avoid non-peer-reviewed sources .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
